1-(Chloromethyl)anthracene-9,10-dione

Catalog No.
S13477031
CAS No.
M.F
C15H9ClO2
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)anthracene-9,10-dione

Product Name

1-(Chloromethyl)anthracene-9,10-dione

IUPAC Name

1-(chloromethyl)anthracene-9,10-dione

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C15H9ClO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2

InChI Key

VNRYJGMZUWDRIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CCl

1-(Chloromethyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthracene derivative family. This compound features a chloromethyl group at the first position and a dione functional group at the 9 and 10 positions of the anthracene ring. The molecular formula of 1-(Chloromethyl)anthracene-9,10-dione is C15H11ClO2, and it has a molecular weight of approximately 272.7 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form corresponding quinones, which are important in various biochemical pathways.
  • Reduction: It can be reduced to yield hydroquinone derivatives, which have different chemical properties and potential applications.
  • Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles such as amines and thiols under basic conditions .

Research indicates that 1-(Chloromethyl)anthracene-9,10-dione exhibits notable biological activities, particularly in inducing apoptosis in cancer cells. Its mechanism involves forming covalent bonds with nucleophilic sites in cellular macromolecules like proteins and DNA, leading to inhibition of specific enzymes and disruption of cellular processes. This property suggests potential applications in cancer therapy, particularly in targeting acute lymphoblastic leukemia cells .

The synthesis of 1-(Chloromethyl)anthracene-9,10-dione typically involves chloromethylation of anthracene-9,10-dione. Common methods include:

  • Chloromethylation Reaction: This process involves treating anthracene-9,10-dione with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is conducted under acidic conditions to facilitate chloromethyl group formation.
  • Oxidative Methods: Another approach includes the oxidation of 9,10-bis(chloromethyl)anthracene to produce the dione derivative using oxidizing agents such as potassium permanganate or chromium trioxide .

1-(Chloromethyl)anthracene-9,10-dione has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds due to its reactive chloromethyl group.
  • Pharmaceuticals: Its ability to induce apoptosis makes it a candidate for developing anticancer drugs.
  • Material Science: The compound's photophysical properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Studies on the interactions of 1-(Chloromethyl)anthracene-9,10-dione with biological macromolecules reveal its potential as a therapeutic agent. The compound's reactivity allows it to form stable adducts with proteins and nucleic acids, which can lead to cellular dysfunction and apoptosis. Research has shown that modifications to its structure can significantly impact its biological activity, emphasizing the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with 1-(Chloromethyl)anthracene-9,10-dione. Here are some notable examples:

Compound NameStructureUnique Features
1,4-Dihydroxyanthracene-9,10-dioneLacks chloromethyl groupContains hydroxyl groups; less reactive
2-(Hydroxymethyl)-1,4-dihydroxyanthracene-9,10-dioneContains hydroxymethyl insteadMore hydrophilic; potential for different biological interactions
2-(Bromomethyl)-1,4-dihydroxyanthracene-9,10-dioneContains bromomethyl groupDifferent reactivity compared to chloromethyl; may have varied biological effects

Uniqueness

The unique feature of 1-(Chloromethyl)anthracene-9,10-dione is its chloromethyl group which enhances its reactivity in nucleophilic substitution reactions. This characteristic makes it particularly valuable as an intermediate in organic synthesis and as a potential therapeutic agent due to its ability to interact with biological targets effectively .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

256.0291072 g/mol

Monoisotopic Mass

256.0291072 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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